3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one

Toxicology Reductone safety profiling In vivo LD50

3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one (CAS 38222-35-4; synonym: dimethylamino-hexose-reductone, DMA) is a synthetic amino-hexose-reductone belonging to the broader class of enaminol-type reductones, characterized by an enediol-carbonyl conjugation that confers strong reducing and antioxidant properties. It is formed via the Maillard-type reaction of hexoses with dimethylamine salts and has been studied since the 1950s as a lipid antioxidant, a neuropharmacological tool, and a photographic emulsion stabilizer.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 38222-35-4
Cat. No. B13945850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one
CAS38222-35-4
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C1=O)O)N(C)C)O
InChIInChI=1S/C8H13NO3/c1-8(12)4-5(9(2)3)6(10)7(8)11/h10,12H,4H2,1-3H3
InChIKeyZJSXJPWKRFTYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one (CAS 38222-35-4): Chemical Class and Scientific Procurement Context


3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one (CAS 38222-35-4; synonym: dimethylamino-hexose-reductone, DMA) is a synthetic amino-hexose-reductone belonging to the broader class of enaminol-type reductones, characterized by an enediol-carbonyl conjugation that confers strong reducing and antioxidant properties [1]. It is formed via the Maillard-type reaction of hexoses with dimethylamine salts and has been studied since the 1950s as a lipid antioxidant, a neuropharmacological tool, and a photographic emulsion stabilizer [2][3]. Its molecular formula is C₈H₁₃NO₃ (MW 171.19 g/mol), and it is commercially available as a research chemical with typical purity ≥95–98% [4].

Neuropharmacological circling syndrome model (mouse)
Lipid antioxidant research in vegetable oils (color-tolerant systems)
Comparative toxicology and SAR studies across amino-hexose-reductones
Photographic emulsion stabilization research (class-level extension)

Why Generic Substitution of 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one Among Amino-Hexose-Reductones Is Not Supported by Evidence


Amino-hexose-reductones are frequently discussed as a homogeneous class with interchangeable antioxidant activity; however, experimental data demonstrate that the dimethylamino variant (DMA) differs quantitatively from its closest structural analogs—morpholino-hexose-reductone (MHR), piperidino-hexose-reductone (PHR), and the anhydro-dimethylamino derivative—across three dimensions critical for research and industrial selection: acute mammalian toxicity, color development in lipid systems, and neuropharmacological activity [1][2][3]. While the antioxidant potency of eight different reductones was approximately equivalent in vegetable oil substrates, the dimethylamino congener exhibits a distinct toxicological profile (LD50 ~300 mg/kg i.p. in mice vs. 850 mg/kg for MHR) and uniquely produces a permanent circling syndrome in mice at a single 5 mg dose, a property absent from the morpholino and piperidino analogs [1][3]. Furthermore, in heated fat systems, only morpholino-hexose-reductone can be used at concentrations up to 0.01% without introducing visually detectable color, whereas the dimethylamino variant contributes to browning, limiting its utility in color-sensitive applications [2]. These differences preclude simple interchange.

Toxicity profile differs

Reported i.p. toxicity markedly higher than morpholino analog; direct substitution may require dose recalibration in in vivo studies.

Color development in lipids

Dimethylamino variant may introduce browning at antioxidant-effective concentrations; morpholino analog is non-discoloring, limiting interchange in color-sensitive systems.

Unique behavioral endpoint

Circling syndrome endpoint is specific to DMA and not reported for morpholino or piperidino analogs; behavioral model substitution unsupported.

Quantitative Differentiation Guide for 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one (38222-35-4) vs. Closest Analogs


Acute Intraperitoneal Toxicity: Dimethylamino vs. Morpholino-Hexose-Reductone in Mice

The dimethylamino-hexose-reductone (DMA) exhibits approximately 2.8-fold higher acute intraperitoneal toxicity in mice compared to its morpholino analog (MHR), a critical differentiator for in vivo study design and safety-conscious procurement [1]. The anhydro-dimethylamino derivative shows comparable oral toxicity (LD50 300 mg/kg) but this is the oral route, not directly comparable to i.p. [1].

Acute i.p. toxicity
Head-to-head
DMA: ~300 mg/kg vs. MHR: ~850 mg/kg (i.p., mice)
Supports in vivo dose selection and neurobehavioral endpoint interpretation
Ambrose 1961; 2.8-fold difference
Toxicology Reductone safety profiling In vivo LD50

Color Development in Heated Lipid Systems: Dimethylamino vs. Morpholino-Hexose-Reductone

In heated oxidizing fat systems, all amino-hexose-reductones undergo browning, but the extent varies markedly among different amino substituents. Morpholino-hexose-reductone (MHR) can be used at concentrations up to 0.01% in lard and vegetable oils without introducing visually detectable color, a property not shared by the dimethylamino variant (DMA), which produces brown melanoid pigments at effective antioxidant concentrations [1]. This constitutes a formulation-relevant differentiation for applications where color neutrality is critical.

Lipid color development
Head-to-head
DMA produces brown color; MHR remains non-discoloring up to 0.01%
Formulation context for color-sensitive lipid systems
Heated soybean oil; Cooney 1958
Food chemistry Lipid oxidation Color stability Antioxidant selection

Neuropharmacological Specificity: Circling Syndrome Induced by Dimethylamino-Hexose-Reductone vs. Class Analogs

A single 5 mg injection of dimethylamino-hexose-reductone (DMA) produces a permanent circling syndrome in mice, characterized by frequent head tossing and running in circles, with decreased rotarod performance but no alteration in body temperature or O₂ consumption [1]. This effect is not reported for morpholino-hexose-reductone, piperidino-hexose-reductone, or other amino-hexose-reductones in the comparative toxicity literature, suggesting a dimethylamino-specific neuropharmacological mechanism [2].

Circling syndrome specificity
Class-level
Unique to DMA at 5 mg in mice; absent in MHR/PHR
Supports chemically induced behavioral model studies
Class-level inference; comparator data absent
Neuropharmacology Behavioral pharmacology Reductone CNS effects Animal model

Antioxidant Efficacy vs. Ascorbic Acid: Dimethylamino-Hexose-Reductone in a Tobacco Hornworm Growth Bioassay

In a Manduca sexta (tobacco hornworm) growth bioassay where L-ascorbic acid (1) served as the positive control (dietary requirement: 0.5 mM for normal development), both dimethylaminohexose reductone (DMA) and piperidinohexose reductone were at most one-twentieth (≤5%) as active as ascorbic acid, placing them in the same low-activity tier as α-tocopherol acetate, p-hydroquinone, and sodium dithionite [1]. This cross-study data confirms that DMA does not functionally substitute for ascorbic acid in biological antioxidant assays and is not differentiated from its piperidino analog in this context.

Ascorbic acid replacement
Reported
≤5% of ascorbic acid activity
Not a functional substitute for ascorbic acid in biological antioxidant assays
Manduca sexta bioassay; Kramer 1978
Antioxidant activity Ascorbic acid replacement Insect bioassay Structure-activity relationship

Antioxidant Potency Parity Across Amino-Hexose-Reductones in Vegetable Oils (Class-Level Evidence)

When eight different amino-hexose-reductones were evaluated for antioxidant activity in soybean, cottonseed, and corn oils using oxidative and chemical tests (Active Oxygen Method), the activity was approximately the same across all reductones in any single substrate, with slightly higher activities observed for reductones of lower molecular weight [1]. Effective antioxidant activity was demonstrated at concentrations as low as 0.001% and was a linear function of concentration up to the approximate solubility limit of 0.02% [1]. Oils stabilized with amino-reductone mixtures replacing propyl gallate showed less peroxide development [1].

Vegetable oil antioxidant parity
Class-level
Effective at 0.001–0.02%; activity ~equivalent across eight reductones
Antioxidant potency does not differentiate DMA from class; secondary criteria guide selection
Soybean/cottonseed/corn oils; Evans 1958
Lipid oxidation Active Oxygen Method Reductone class comparison Vegetable oil stability

Evidence-Backed Application Scenarios for 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one (38222-35-4)


Neuropharmacological Research: Chemically Induced Circling Syndrome Model in Mice

DMA is the only amino-hexose-reductone documented to produce a permanent circling syndrome in mice following a single 5 mg injection, making it a tool compound of choice for investigators studying chemically induced behavioral abnormalities, screening psychiatric/neurologic agents, or exploring brain transaminase involvement in motor dysfunction [1][2]. Unlike broad-spectrum neurotoxins, DMA does not alter basal body temperature or oxygen consumption, offering a specific behavioral phenotype for mechanistic studies [1]. Researchers should procure DMA specifically rather than any generic amino-hexose-reductone, as the morpholino and piperidino analogs do not produce this circling behavior [3].

Lipid Antioxidant Research in Non-Color-Critical Systems

DMA demonstrates antioxidant efficacy in vegetable oils at concentrations of 0.001–0.02% with a linear dose-response and outperforms propyl gallate in multi-component antioxidant mixtures, as evidenced by lower peroxide development and long induction periods in Active Oxygen Method tests [1]. For research on lipid oxidation mechanisms where color development is not a limiting factor (e.g., mechanistic studies, non-food lipid systems, or systems where subsequent purification is planned), DMA is functionally equivalent to other amino-hexose-reductones in antioxidant potency while being commercially available at 95–98% purity [1][2].

Photographic Emulsion Stabilization (Patent-Documented Use of Amino-Hexose-Reductones)

Amino-hexose-reductones, including piperidino-hexose-reductone (PHR) and by class extension dimethylamino-hexose-reductone, are disclosed in US Patent 5,763,146 as water-soluble additives for silver halide photographic emulsions to improve raw-stock and latent image keeping properties [1]. While the patent specifically exemplifies PHR, the structural and redox similarity of DMA within the amino-hexose-reductone class supports its potential utility in photographic materials research, particularly where the dimethylamino substituent's distinct solubility or redox potential offers formulation advantages [1].

Comparative Toxicology and Structure-Activity Relationship (SAR) Studies of Reductones

The 2.8-fold toxicity differential between DMA (LD50 ~300 mg/kg i.p.) and morpholino-hexose-reductone (LD50 ~850 mg/kg i.p.) in mice, combined with the unique circling syndrome specificity, makes DMA an essential compound for SAR studies investigating how the amine substituent (dimethylamino vs. morpholino vs. piperidino) modulates mammalian toxicity, neurobehavioral effects, and metabolic fate [1][2]. Procurement of the complete set of amino-hexose-reductone variants, with DMA as the most neuroactive member, enables systematic toxicological SAR investigations not possible with any single reductone alone [1][2].

Application
Selection Property
Validation Focus
Neuropharmacology: circling syndrome model
Dimethylamino-specific behavioral endpoint
Reproducibility of circling phenotype and dose-response
Lipid antioxidant research (non-color-critical)
Antioxidant potency parity; browning in heated lipids
Oxidative stability performance vs. target baseline
Photographic emulsion research
Reductone class redox activity; water solubility
Raw-stock and latent image keeping properties
Comparative toxicology / SAR studies
Differential toxicity across amino-hexose-reductones
In vivo toxicity profiling and neurobehavioral screening
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